Isopropyl anthranilate, also known as isopropyl N-methylanthranilate (ISOAN), is a compound that has been identified in the plant species Choisya ternata Kunth (Rutaceae). It has garnered attention due to its significant pharmacological activities, which include antinociceptive, anti-inflammatory, and gastroprotective effects. The compound has been studied for its potential therapeutic applications and mechanisms of action in various models of pain and gastric lesions12.
Isopropyl anthranilate has demonstrated significant analgesic and anti-inflammatory properties. In studies involving mice, the compound was effective in reducing pain responses in various models, including those induced by formalin, capsaicin, and glutamate. The analgesic effects were observed at doses lower than morphine, indicating a potent action. Moreover, the lack of involvement of the cholinergic and cannabinoid systems in the antinociceptive effects suggests a distinct pharmacological profile that could be beneficial in pain management1.
The gastroprotective effects of isopropyl anthranilate were assessed in rat models where gastric lesions were induced by diclofenac or ethanol. The compound, along with methyl N-methylanthranilate, did not induce gastric lesions on its own, even at high doses. Furthermore, both alkaloids significantly reduced the number of lesions caused by diclofenac or ethanol, demonstrating strong antiulcer activity. These findings highlight the potential of isopropyl anthranilate as a treatment for peptic ulcers and as a safer alternative to non-steroidal anti-inflammatory drugs (NSAIDs) for pain management2.
While not directly related to isopropyl anthranilate, studies on isoproterenol, a structurally similar compound, have provided insights into cardiac applications. Isoproterenol was found to antagonize the prolongation of the refractory period by the class III antiarrhythmic agent E-4031 in guinea pig myocytes. This effect was mediated through the augmentation of repolarizing currents, specifically the IKs and instantaneous current, which are crucial for cardiac function. Although isopropyl anthranilate has not been studied in this context, the research on isoproterenol may offer a starting point for investigating the cardiac effects of related compounds3.
The antinociceptive properties of isopropyl anthranilate were explored through its effects on chemical or thermal stimuli in different nociception models. Studies have shown that oral pre-treatment with ISOAN in mice led to reduced sensitivity to such stimuli. The compound's mechanism of action involves the activation of K(+)ATP channels, as evidenced by the reversal of its antinociceptive effect by glibenclamide in the hot plate model. Additionally, the related compounds, methyl N-methylanthranilate (MAN) and propyl N-methylanthranilate (PAN), may act through adrenergic, nitrergic, and serotoninergic pathways, with PAN's effects also involving the opioid pathway. These findings suggest that isopropyl anthranilate and its analogs can produce significant peripheral and central antinociception, potentially offering an alternative to classical opioid analgesics without causing toxicity1.
CAS No.: 3025-88-5
CAS No.: 1228259-70-8
CAS No.:
CAS No.: 37880-96-9
CAS No.: 169327-82-6
CAS No.: 2361566-66-5